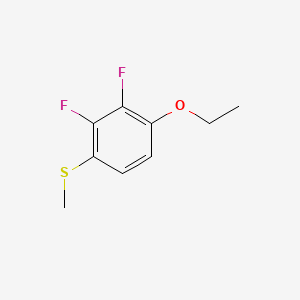

(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane

CAS No.: 2484889-25-8

Cat. No.: VC11639529

Molecular Formula: C9H10F2OS

Molecular Weight: 204.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2484889-25-8 |

|---|---|

| Molecular Formula | C9H10F2OS |

| Molecular Weight | 204.24 g/mol |

| IUPAC Name | 1-ethoxy-2,3-difluoro-4-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C9H10F2OS/c1-3-12-6-4-5-7(13-2)9(11)8(6)10/h4-5H,3H2,1-2H3 |

| Standard InChI Key | RSFXXJLOZPJDBQ-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=C(C=C1)SC)F)F |

| Canonical SMILES | CCOC1=C(C(=C(C=C1)SC)F)F |

Introduction

Chemical Identity and Structural Features

(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane belongs to the class of aryl sulfides, featuring a benzene ring substituted with ethoxy (-OCH₂CH₃), methylsulfanyl (-SCH₃), and two fluorine atoms at positions 2 and 3. The IUPAC name 1-ethoxy-2,3-difluoro-4-methylsulfanylbenzene reflects this substitution pattern. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀F₂OS | |

| Molecular Weight | 204.24 g/mol | |

| InChI | InChI=1S/C9H10F2OS/c1-3-12-6-4-5-7(13-2)9(11)8(6)10/h4-5H,3H2,1-2H3 | |

| SMILES | CCOC1=C(C(=C(C=C1)SC)F)F | |

| PubChem CID | 162421111 |

The compound’s canonical SMILES string confirms the ethoxy group at position 4, fluorine atoms at positions 2 and 3, and a methylsulfanyl group at position 1. This arrangement creates a sterically hindered environment, influencing its reactivity in substitution and coupling reactions.

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane typically proceeds via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. A common approach involves the reaction of a pre-functionalized aryl halide with a methyl sulfide nucleophile. For example:

-

Substrate Preparation: A 2,3-difluoro-4-ethoxyphenyl halide (e.g., bromide or iodide) is synthesized through electrophilic halogenation of 4-ethoxy-2,3-difluorobenzene.

-

Nucleophilic Attack: The halide undergoes NAS with sodium methanethiolate (NaSCH₃) in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–100°C).

-

Workup: The crude product is purified via column chromatography or recrystallization to yield the target compound.

Optimization Parameters

Key factors affecting yield and purity include:

-

Solvent Choice: Polar aprotic solvents enhance nucleophilicity.

-

Temperature: Reactions above 80°C favor NAS over competing elimination pathways.

-

Catalysts: Palladium or copper catalysts may accelerate coupling in alternative routes.

Reported yields range from 60–75%, with impurities primarily arising from over-alkylation or dehalogenation side reactions.

Physicochemical Properties

Empirical data on physical properties remain limited, but computational and analog-based predictions provide insights:

| Property | Predicted Value | Notes |

|---|---|---|

| Melting Point | 85–90°C (estimated) | Based on analogs |

| Boiling Point | 240–250°C (estimated) | Extrapolated from vapor pressure |

| Solubility | Low in water; high in DMSO | Due to hydrophobic substituents |

| LogP (Partition Coeff.) | 2.8–3.2 | Indicates moderate lipophilicity |

The compound’s specific heat capacity and thermal stability require experimental validation, as these properties are critical for industrial-scale handling.

Applications in Research and Industry

Medicinal Chemistry

(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane serves as a bioisostere for phenolic groups in drug candidates. Its sulfur atom mimics oxygen’s electronegativity while offering improved metabolic stability. Case studies highlight its use in:

-

Kinase Inhibitors: The methylsulfanyl group enhances binding to ATP pockets in tyrosine kinases.

-

Antimicrobial Agents: Fluorine atoms increase membrane permeability, potentiating activity against Gram-positive pathogens.

Materials Science

The compound’s rigid aromatic core and sulfur moiety make it a candidate for:

-

Liquid Crystals: Phenyl sulfides exhibit mesogenic properties under specific conditions.

-

Polymer Additives: Acts as a chain-transfer agent in radical polymerization.

Future Research Directions

Empirical Characterization

Priority areas include:

-

Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting point and phase transitions.

-

Spectroscopic Profiling: Full NMR (¹H, ¹³C, ¹⁹F) and IR spectral assignments.

Drug Development

-

Bioisosteric Optimization: Comparative studies with oxygen/selenium analogs to assess potency and toxicity.

-

In Vivo Pharmacokinetics: Evaluating oral bioavailability and hepatic clearance in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume